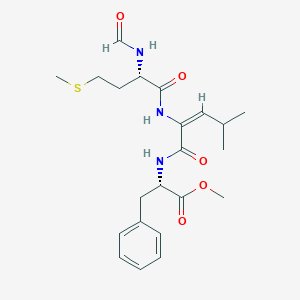

N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C22H31N3O5S and its molecular weight is 449.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Methionine - N-Formylmethionine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester, also known as delta Z Leu(2)fmlp-ome, is a synthetic derivative of the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). This compound exhibits significant biological activities, primarily related to its role as a potent leukocyte chemoattractant and modulator of immune responses.

Chemical Structure and Properties

- Molecular Formula : C22H31N3O5S

- Molecular Weight : 431.57 g/mol

- CAS Number : 137320-56-0

This compound acts through specific receptors on leukocytes, particularly neutrophils. The binding of this compound to its receptors triggers a cascade of intracellular signaling pathways that lead to:

- Chemotaxis : Attraction of immune cells to sites of infection or inflammation.

- Cytokine Release : Induction of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, enhancing the inflammatory response .

- Reactive Oxygen Species (ROS) Production : Activation of NADPH oxidase, leading to increased ROS generation, which plays a crucial role in pathogen clearance .

1. Chemotactic Activity

The compound has been shown to significantly enhance the migration of polymorphonuclear leukocytes (PMNs) towards sites of infection. Studies indicate that concentrations as low as 10−6 M can induce chemotaxis in vitro .

2. Cytokine Modulation

Research has demonstrated that this compound stimulates the secretion of various cytokines from human peripheral blood mononuclear cells (PBMCs). For instance:

- IL-1 Alpha and IL-1 Beta : Induced gene expression and secretion were confirmed via Northern blot analysis.

- IL-6 : Enhanced secretion in response to fMLP stimulation was noted, suggesting a robust pro-inflammatory profile .

3. Inflammatory Response

In animal models, luminal perfusion with fMLP has been shown to increase mucosal permeability in the distal ileum, indicating its role in modulating gut inflammation . This suggests potential implications for inflammatory bowel disease (IBD) pathogenesis.

Data Table: Biological Activities Summary

| Activity Type | Observations | Concentration Range |

|---|---|---|

| Chemotaxis | Enhanced PMN migration | 10−6 M |

| Cytokine Release | Increased IL-1α, IL-1β, IL-6 from PBMCs | 20 µM - 1100 µM |

| Mucosal Permeability | Increased permeability in distal ileum | 10−6 M |

Case Study 1: Inflammatory Bowel Disease

A study investigated the effects of N-formyl methionyl-leucyl-phenylalanine on mucosal permeability in rat models of IBD. The results indicated that fMLP significantly enhanced permeability in the distal ileum but not in other regions, suggesting localized inflammatory responses mediated by leukocyte activation .

Case Study 2: Cytokine Induction

In vitro studies using human PBMCs demonstrated that fMLP significantly upregulated the expression of pro-inflammatory cytokines. The use of pertussis toxin indicated that Gi protein signaling pathways are involved in this process, highlighting the complexity of immune modulation by this compound .

科学的研究の応用

Chemotactic Activity

N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester serves as a potent chemotactic factor for polymorphonuclear leukocytes (PMNs). It mimics the action of natural peptides released by bacteria that attract immune cells to sites of infection. This property is crucial for studying the mechanisms of innate immunity and the inflammatory response.

Macrophage Activation

The compound activates macrophages, enhancing their ability to respond to pathogens. Research indicates that it binds to specific G protein-coupled receptors on leukocytes, leading to increased phagocytosis and cytokine production. This activation is essential for understanding macrophage behavior in various disease models and therapeutic contexts .

Research in Inflammation and Immunity

Studies have demonstrated that this compound can be used to investigate the signaling pathways involved in inflammation. By examining how this compound influences immune cell migration and activation, researchers can gain insights into conditions such as sepsis, autoimmune diseases, and cancer .

Case Study 1: Neutrophil Chemotaxis

A study conducted by Schiffmann et al. highlighted the efficacy of N-formylated peptides in stimulating neutrophil chemotaxis. The findings indicated that this compound was among the most potent in attracting neutrophils from rabbit peritoneal exudates, thus establishing its role as a model chemotactic agent in laboratory settings .

Case Study 2: Immune Response Modulation

In another investigation focused on macrophage responses, researchers utilized this compound to assess its impact on cytokine release profiles. The results showed that treatment with this compound significantly upregulated pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in studying inflammatory diseases .

特性

IUPAC Name |

methyl (2S)-2-[[(E)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpent-2-enoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,12,14-15,17,19H,10-11,13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/b18-12+/t17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZRVOZGTAYAPS-GDEFMPCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C(\C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)/NC(=O)[C@H](CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137320-56-0 |

Source

|

| Record name | Formyl-methionyl-delta(Z)-dehydroleucyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137320560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。